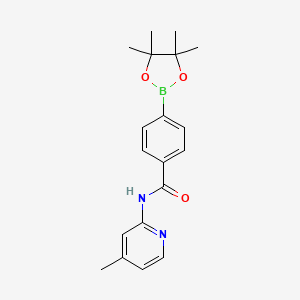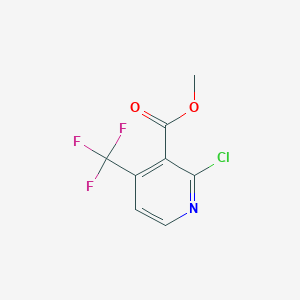
2-chloro-4-(trifluorométhyl)nicotinate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-4-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C8H5ClF3NO2. It is a derivative of nicotinic acid, characterized by the presence of a chloro group at the 2-position and a trifluoromethyl group at the 4-position on the pyridine ring.
Applications De Recherche Scientifique
Methyl 2-chloro-4-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-(trifluoromethyl)nicotinate typically involves the esterification of 2-chloro-4-(trifluoromethyl)nicotinic acid. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)nicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods: In an industrial setting, the production of Methyl 2-chloro-4-(trifluoromethyl)nicotinate may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems and controlled environments helps in maintaining consistent quality .
Types of Reactions:
Substitution Reactions: Methyl 2-chloro-4-(trifluoromethyl)nicotinate can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methyl 2-methoxy-4-(trifluoromethyl)nicotinate .
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
- Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
- Methyl 6-chloro-4-(trifluoromethyl)nicotinate
Comparison: Methyl 2-chloro-4-(trifluoromethyl)nicotinate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chloro group can significantly affect the compound’s reactivity and its interaction with biological targets .
Propriétés
IUPAC Name |
methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-4(8(10,11)12)2-3-13-6(5)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASGHWJBUNFFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593230 |
Source


|
| Record name | Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196708-48-2 |
Source


|
| Record name | Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

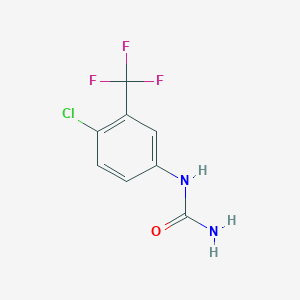
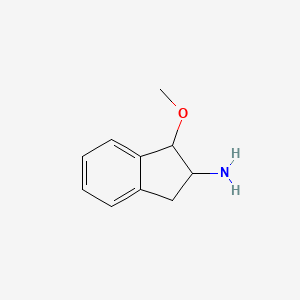
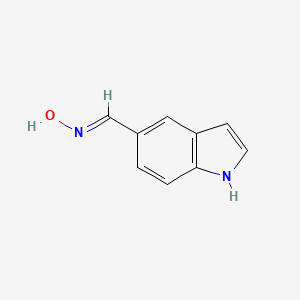
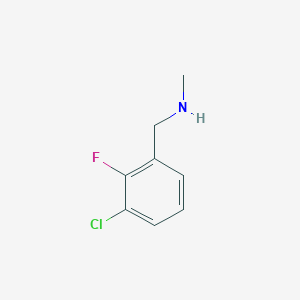
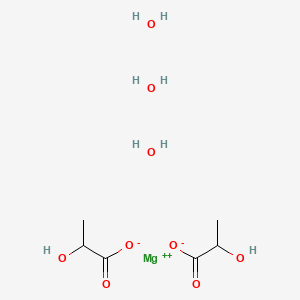
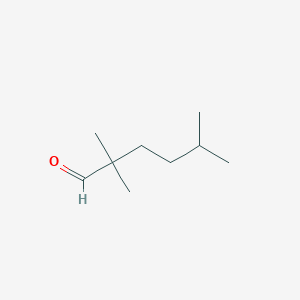
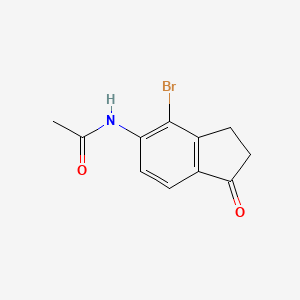
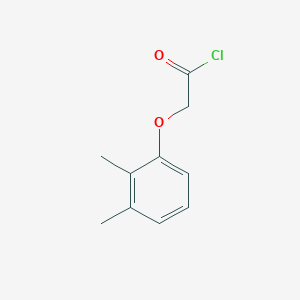
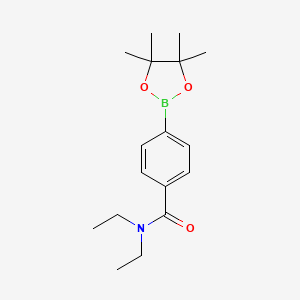
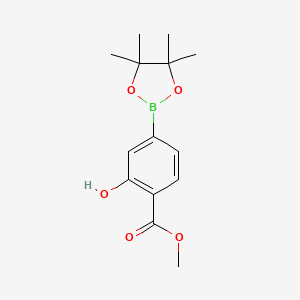
![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)
